N-(2,4-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a phenyl group, which is a benzene ring attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the reaction of 2,4-dimethylaniline with 2-phenyl-1,3-thiazole-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenyl and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may be used in the production of specialty chemicals, agrochemicals, or materials science.
Mechanism of Action
The mechanism by which N-(2,4-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure suggests that it may interact with these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent forces.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)-2-(2-thiazolyl)acetamide: Similar structure but lacks the phenyl group on the thiazole ring.
N-(2,4-dimethylphenyl)-2-(2-phenyl-1,3-oxazol-4-yl)acetamide: Contains an oxazole ring instead of a thiazole ring.
Uniqueness
N-(2,4-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is unique due to the presence of both the phenyl and thiazole rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H18N2OS |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C19H18N2OS/c1-13-8-9-17(14(2)10-13)21-18(22)11-16-12-23-19(20-16)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,21,22) |
InChI Key |
OWXYUZALYOCWJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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